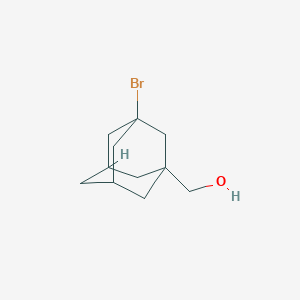

(3-Bromo-1-adamantyl)methanol

Description

Overview of Polycyclic Hydrocarbon Scaffolds in Organic Chemistry

Polycyclic hydrocarbons (PHs) are compounds containing more than one ring structure and are fundamental scaffolds in organic chemistry. rsc.org Their diverse and often complex three-dimensional arrangements provide a basis for a vast array of organic molecules with unique properties and applications. Bowl-shaped polycyclic aromatic hydrocarbons (PAHs), for instance, are noted for their striking molecular architectures and exceptional physical and chemical properties, making them valuable in supramolecular chemistry and materials science. rsc.org The introduction of heteroatoms into these frameworks can further fine-tune their electronic and structural characteristics. rsc.orgnih.govnih.gov Polycyclic hydrocarbon scaffolds are also being explored for their potential in medicinal chemistry due to their lipophilic nature, though their application can be limited by the availability of methods for their modification. rsc.org

Adamantane (B196018) as a Fundamental Bridged Cycloalkane Framework

Adamantane (C10H16) is the simplest diamondoid, a class of compounds with a carbon framework identical to a unit of the diamond lattice. wikipedia.org Its structure consists of three fused cyclohexane (B81311) rings in a strain-free, rigid, chair conformation. wikipedia.org This unique, highly symmetrical (Td point group) structure was first isolated from petroleum in 1933 and is the most stable isomer of C10H16. wikipedia.orgpublish.csiro.au The adamantane molecule has two distinct types of carbon positions: four bridgehead (tertiary) carbons and six methylene (B1212753) (secondary) carbons. unipi.it This rigid scaffold can be used to control the orientation of functional groups, which is a valuable tool in drug design and the development of new materials. researchgate.netnih.gov

Importance of Adamantane Derivatives in Advanced Chemical Research

The discovery of adamantane spurred a new field of chemistry focused on polyhedral organic compounds. wikipedia.org Adamantane derivatives have found a wide range of applications in medicinal chemistry, polymer science, and nanotechnology. wikipedia.orgontosight.ai In medicine, the adamantane moiety is a key component in several drugs, including antivirals like amantadine (B194251) and rimantadine, and drugs for treating neurodegenerative diseases like memantine. publish.csiro.auresearchgate.netnih.gov The bulky and lipophilic nature of the adamantane cage can improve the pharmacokinetic properties of drugs and provide a rigid anchor for orienting functional groups toward their biological targets. researchgate.netnih.govontosight.ai In materials science, adamantane-based polymers are being investigated for applications such as coatings for touchscreens. wikipedia.org The ability of the adamantane structure to form stable host-guest complexes also opens up possibilities in nanotechnology, for example, in drug delivery systems. wikipedia.org

Chemical Profile of (3-Bromo-1-adamantyl)methanol

The compound this compound is a derivative of adamantane where a bromine atom and a hydroxymethyl group are attached to the bridgehead positions of the adamantane cage.

| Identifier | Value |

| CAS Number | 36964-33-7 |

| Chemical Formula | C11H17BrO |

| Molecular Weight | 245.16 g/mol |

| Property | Value |

| Boiling Point | 302.7±15.0 °C |

Synthesis and Reactions

The synthesis of this compound can be approached through various routes, often involving the functionalization of adamantane or its derivatives. One common strategy involves the reduction of 3-bromoadamantane-1-carboxylic acid. lookchem.comresearchgate.net This carboxylic acid can be synthesized from adamantanecarboxylic acid through bromination. google.com Another method is the hydrolysis of 1-bromo-3-(hydroxymethyl)adamantane. researchgate.netresearchgate.net

This compound can serve as a precursor in the synthesis of other adamantane derivatives. For instance, it is an upstream raw material for producing phenyl(3-bromo-1-adamantyl)bromomethane. lookchem.com

Research Applications

This compound and its related compounds are valuable intermediates in various areas of chemical research. For example, adamantane derivatives are used in the synthesis of potent multidrug resistance (MDR) reversal agents in cancer therapy. lookchem.comchemicalbook.com The adamantane scaffold is also utilized in the development of histone deacetylase (HDAC) inhibitors for cancer treatment. hsppharma.com Furthermore, a related compound, methyl 3-bromo-1-adamantaneacetate, has been identified as a bioactive compound with potential larvicidal and antibacterial properties. hep.com.cn

Structure

3D Structure

Properties

CAS No. |

36964-33-7 |

|---|---|

Molecular Formula |

C11H17BrO |

Molecular Weight |

245.16 g/mol |

IUPAC Name |

(3-bromo-1-adamantyl)methanol |

InChI |

InChI=1S/C11H17BrO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 |

InChI Key |

JZJOEXRURZNLIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Adamantyl Methanol Analogs

Nucleophilic Substitution Patterns in Bridged Bromoalkanes

The rigid cage-like structure of adamantane (B196018) derivatives significantly influences their reactivity in nucleophilic substitution reactions. The bridgehead positions are particularly noteworthy for their reluctance to undergo reactions that require backside attack, such as the SN2 mechanism.

Tertiary alkyl halides are known to readily undergo SN1 reactions due to the stability of the resulting carbocation intermediate. pearson.com In the case of (3-bromo-1-adamantyl)methanol analogs, the departure of the bromide ion leads to the formation of a tertiary bridgehead carbocation. The stability of this carbocation is a key factor in the facility of the SN1 solvolysis. The adamantyl framework, with its ideal tetrahedral bond angles, provides a strain-free environment for the sp²-hybridized carbocation. This inherent stability of the 1-adamantyl cation has been extensively studied and is well-documented. njit.edu

The solvolysis of 1-chloroadamantane (B1585529) in the presence of palladium complexes has been studied, yielding 1-alkoxyadamantanes. The reaction yields are significantly influenced by temperature and catalyst concentration, with maximum yields of 98% being achieved under optimized conditions. researchgate.net While this study focuses on 1-chloroadamantane, the principles of SN1 reactivity at the bridgehead position are directly applicable to this compound analogs.

Table 1: Relative Solvolysis Rates of Bridgehead Bromides

| Compound | Relative Rate (krel) |

| 1-Bromoadamantane (B121549) | 1 |

| 1-Bromobicyclo[2.2.2]octane | 10-3 |

| 1-Bromonorbornane | 10-7 |

This table illustrates the high reactivity of 1-bromoadamantane in SN1 solvolysis compared to other bridged bromoalkanes, highlighting the stability of the adamantyl bridgehead carbocation.

The reactivity of adamantane derivatives is governed by a combination of steric and electronic effects. chemrxiv.org The bulky adamantyl cage sterically hinders backside attack, making the SN2 pathway highly unfavorable. This steric hindrance is a dominant factor in directing the reaction mechanism towards the SN1 pathway.

Electronically, the stability of the bridgehead carbocation is paramount. The C-C hyperconjugation within the adamantyl framework contributes to the delocalization of the positive charge, thereby stabilizing the intermediate. njit.edu Substituents on the adamantane cage can further influence reactivity through inductive effects. Electron-donating groups can enhance the rate of carbocation formation, while electron-withdrawing groups can retard it. In the case of this compound, the hydroxyl group at the other bridgehead position can exert a modest electron-withdrawing inductive effect.

A study on 4-substituted 2-adamantyl derivatives highlighted the interplay of electronic and steric effects in determining diastereofacial selectivity. researchgate.net While not directly focused on bridgehead reactivity, this research underscores the importance of considering both factors when analyzing the reactivity of substituted adamantanes.

Radical Reactivity of Adamantyl Halides and Alcohols

Adamantane and its derivatives are known to undergo radical reactions, often with a preference for the tertiary bridgehead positions due to the relative stability of the resulting bridgehead radical. researchgate.net

The radical reactivity of adamantyl halides and alcohols allows for a variety of functionalization reactions. For instance, the direct conversion of diamondoid C-H bonds to C-C bonds can be achieved through radical-based functionalization. nih.gov These reactions often involve the generation of an adamantyl radical, which can then be trapped by various reagents.

The thermal decomposition of t-butylperoxyesters of 1-adamantyl carboxylic acids proceeds via a first-order, free-radical mechanism. The relative rates of decomposition provide a measure of the stability of the derived bridgehead free radicals. researchgate.net

Table 2: Relative Rates of Thermal Decomposition of t-Butylperoxyesters at 80°C

| Peroxyester of | Relative Rate Constant |

| 1-Adamantyl carboxylic acid | 1.0 |

| 1-Bicyclo[2.2.2]octyl carboxylic acid | 0.07 |

| 1-Norbornyl carboxylic acid | 0.001 |

This data indicates the greater stability of the 1-adamantyl bridgehead radical compared to other bridged systems.

Photochemical reactions of adamantyl halides also proceed through radical intermediates. The irradiation of adamantyl bromides and iodides can lead to both ionic and radical products, with the outcome being influenced by the solvent and reaction conditions. researchgate.net

Electrophilic Addition and Cyclization Reactions

While adamantane itself is a saturated hydrocarbon, adamantane derivatives with unsaturated substituents can undergo electrophilic addition reactions. chemguide.co.uk Furthermore, the adamantane skeleton can be constructed through electrophilic cyclization reactions of suitable precursors. nih.gov

For instance, the exposure of enol ethers of bicyclo[3.3.1]nonanes to iodine or bromine can trigger an electrophilic addition followed by cyclization to form halogenated adamantanes. nih.gov This demonstrates how the adamantane framework can be assembled through reactions involving electrophilic attack.

The Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid, can be used to introduce nitrogen-containing functional groups onto the adamantane scaffold. This reaction proceeds through a stable tertiary 1-adamantyl cation intermediate. nih.gov

Functional Group Transformations of Bromo- and Hydroxyl Moieties

The bromo and hydroxyl groups of this compound are amenable to a variety of functional group transformations. The hydroxyl group can be converted to other functional groups through standard organic reactions. ucalgary.ca For example, it can be esterified or converted into an ether.

The bromine atom at the bridgehead position can be replaced by other nucleophiles via an SN1 mechanism, as discussed in section 3.1.1. This allows for the introduction of a wide range of substituents at this position. Additionally, the bromine can be removed through reductive dehalogenation using reagents like tributyltin hydride in a radical chain reaction. libretexts.org

A novel reagent system consisting of triphenylphosphine, tribromoimidazole, and imidazole (B134444) has been developed for the efficient, one-step transformation of hydroxyl groups in carbohydrates to bromodeoxy groups with inversion of configuration. researchgate.net While this specific system is for carbohydrates, it highlights the types of reagents that can be employed for such transformations.

Table 3: Common Functional Group Transformations

| Starting Functional Group | Reagent(s) | Product Functional Group |

| -OH | HX (e.g., HBr) | -X (Halide) |

| -OH | RCOOH, H+ | -OCOR (Ester) |

| -Br | ROH (Solvolysis) | -OR (Ether) |

| -Br | N3- | -N3 (Azide) |

| -Br | Bu3SnH, AIBN | -H (Reduction) |

Computational Probes into Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms and transition states of reactions involving adamantane derivatives. rongyaobio.com Density Functional Theory (DFT) calculations are frequently used to model the structures of reactants, intermediates, transition states, and products.

Computational studies can elucidate the energetics of reaction pathways, helping to explain observed reactivities and selectivities. For example, DFT calculations can be used to determine the activation energies for different steps in a reaction mechanism, allowing for the prediction of the rate-determining step. rongyaobio.com

The stability of the 1-adamantyl cation has been investigated using computational methods, which have rationalized its stability in terms of C-C hyperconjugation. njit.edu Furthermore, computational studies have been employed to understand the steric and electronic effects that govern the stereoselectivity of reactions involving adamantane derivatives. mdpi.com An analysis of the activation strain model (ASM) combined with natural energy decomposition analysis (NEDA) can separate the steric and electronic effects, providing a deeper understanding of how ligand modifications affect stereoselectivity. mdpi.com

Derivatization and Molecular Transformations of 3 Bromo 1 Adamantyl Methanol

Synthetic Utility as a Polyfunctional Building Block

The adamantane (B196018) cage is a prized structural motif in medicinal chemistry and materials science due to its inherent rigidity, lipophilicity, and three-dimensional structure. nih.gov Molecules incorporating the adamantane skeleton often exhibit desirable pharmacokinetic properties or can serve as robust building blocks for the construction of complex molecular architectures. nih.govacs.org (3-Bromo-1-adamantyl)methanol serves as a key example of a polyfunctional building block, offering two distinct points for chemical modification.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom attached to the bromine allows for a diverse range of chemical transformations. This bifunctionality is particularly useful in the synthesis of orthogonally substituted adamantane derivatives, where each functional group can be reacted independently to introduce different moieties. nih.govmdpi.comresearchgate.net For instance, the hydroxyl group can be derivatized while the bromine remains intact, and the bromine can later be substituted to introduce a second functionality. This stepwise approach is crucial for the controlled synthesis of complex adamantane-based molecules with well-defined structures. The rigid adamantane framework ensures that the spatial relationship between the two introduced functionalities is fixed, which is a critical aspect in the design of pharmacologically active compounds and functional materials.

Creation of Ether and Ester Derivatives

The hydroxyl group of this compound is readily converted into ether and ester functionalities, which are common motifs in drug molecules and organic materials.

Ether Derivatives: The synthesis of ether derivatives can be achieved through various standard methods, such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. While specific examples starting from this compound are not extensively documented, the general reactivity of adamantyl alcohols suggests that this transformation is feasible.

Ester Derivatives: The esterification of adamantane-containing alcohols is a well-established transformation. nih.govresearchgate.net For example, 1-adamantyl bromomethyl ketone has been reacted with various carboxylic acids in the presence of a base like potassium carbonate to yield a series of ester derivatives. nih.govresearchgate.net This suggests that this compound can be similarly esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to produce a library of corresponding esters. These reactions are typically high-yielding and can be performed under mild conditions. nih.govresearchgate.net

The following table provides examples of ester derivatives synthesized from a related adamantane precursor, 1-adamantyl bromomethyl ketone, illustrating the types of functionalities that can be introduced.

| Carboxylic Acid | Resulting Ester Derivative |

| Benzoic acid | 2-(Adamantan-1-yl)-2-oxoethyl benzoate |

| 3-Chlorobenzoic acid | 2-(Adamantan-1-yl)-2-oxoethyl 3-chlorobenzoate |

| 4-Chlorobenzoic acid | 2-(Adamantan-1-yl)-2-oxoethyl 4-chlorobenzoate |

| 2-Methylbenzoic acid | 2-(Adamantan-1-yl)-2-oxoethyl 2-methylbenzoate |

| 4-Nitrobenzoic acid | 2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate |

This table is illustrative of the types of ester derivatives that can be synthesized from adamantane precursors based on available literature. researchgate.net

Further Halogenation or Dehalogenation Strategies

The bromine atom on the adamantane core of this compound can be either replaced by another halogen or removed entirely.

Further Halogenation: Halogen exchange reactions can be employed to replace the bromine atom with another halogen, such as fluorine, chlorine, or iodine. science.gov These reactions are often catalyzed by metal complexes and can be used to fine-tune the reactivity and physical properties of the molecule. science.gov For instance, converting the bromide to an iodide would increase its reactivity in nucleophilic substitution and cross-coupling reactions. Conversely, replacement with a fluoride (B91410) could enhance metabolic stability in a pharmaceutical context.

Dehalogenation: Reductive dehalogenation can be used to remove the bromine atom, yielding (1-adamantyl)methanol. This can be achieved using various reducing agents. One documented example is the reductive dehalogenation of 1,3-dibromoadamantane (B19736) with sodium methoxide (B1231860) in methanol (B129727), which produced a mixture of 1-methoxyadamantane (B123545) and adamantane. researchgate.net This suggests that similar conditions could potentially lead to the dehalogenation of this compound.

Introduction of Diverse Chemical Functionalities via the Bromine or Hydroxyl Group

The two functional groups of this compound offer independent handles for introducing a wide range of chemical functionalities.

Reactions at the Bromine Atom: The tertiary bromide at the bridgehead position is susceptible to nucleophilic substitution reactions, primarily through an SN1 mechanism due to the stability of the resulting tertiary carbocation. pressbooks.pubwikipedia.orgvarsitytutors.comwyzant.compdx.educhegg.com However, the bulky nature of the adamantane cage can also influence the reaction pathway. A variety of nucleophiles can be used to displace the bromide, including:

Azides: To introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry.

Cyanides: For the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Alkoxides and Phenoxides: To form ether linkages.

Thiols: To generate thioethers.

Carbanions: To form new carbon-carbon bonds.

Reactions at the Hydroxyl Group: The primary hydroxyl group can undergo a range of transformations typical of alcohols, such as:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another versatile functional group for further derivatization.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, making the adjacent carbon susceptible to nucleophilic attack.

Protection: The hydroxyl group can be protected with a suitable protecting group to allow for selective reaction at the bromine atom.

A convenient procedure for the synthesis of (3-hydroxyadamantan-1-yl)methanols has been developed based on the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid and subsequent reduction of the intermediate nitric acid esters. researchgate.net This highlights the potential for functional group interconversion at the hydroxyl moiety.

Synthesis of Complex Adamantane-Based Molecular Architectures

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of more complex adamantane-based molecular architectures. rsc.org By sequentially or selectively reacting the two functional groups, it is possible to build up intricate structures with precise three-dimensional arrangements.

For example, the hydroxyl group could be used to attach the molecule to a polymer support, and the bromine atom could then be used as a handle for further synthetic transformations in a solid-phase synthesis approach. Alternatively, the bromine could be replaced by a group capable of undergoing a cross-coupling reaction, such as a boronic acid or a stannane, allowing for the connection of the adamantane core to aromatic or other unsaturated systems.

The synthesis of 1,3-adamantanediol (B44800) from 1,3-dibromoadamantane demonstrates how disubstituted adamantanes can serve as precursors to other important bifunctional derivatives. acs.org Similarly, this compound can be envisioned as a starting point for a variety of complex structures with potential applications in areas such as drug delivery, catalysis, and the development of new materials.

Supramolecular Interactions and Self Assembly of Adamantane Derivatives

Host-Guest Chemistry with Adamantane (B196018) Scaffolds

The adamantane cage is renowned for its ability to act as an efficient scaffold in supramolecular recognition processes. nih.gov Its size and hydrophobic nature make it a perfect guest for a variety of molecular hosts, forming stable complexes driven by non-covalent interactions. This host-guest chemistry is fundamental to applications ranging from drug delivery to the construction of molecular machines. nih.gov

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins)

Adamantane and its derivatives are classic guests for macrocyclic hosts, most notably cyclodextrins (CDs). nih.gov The hydrophobic adamantyl group fits snugly within the hydrophobic cavity of β-cyclodextrin, leading to the formation of highly stable 1:1 inclusion complexes in aqueous solutions, with typical association constants (Kₐ) in the range of 10⁴–10⁵ M⁻¹ mdpi.com. This strong and specific interaction is a workhorse of supramolecular chemistry.

Research on bio-conjugatable adamantane derivatives provides direct insight into how functional groups influence complexation with β-cyclodextrin. A systematic study of various 1-substituted adamantanes revealed that the nature of the substituent affects the stoichiometry and arrangement of the resulting inclusion complexes. nih.gov For instance, 1-adamantanol (B105290) (adm-1-OH), an analogue of (3-Bromo-1-adamantyl)methanol, forms a 2:2 inclusion complex with β-cyclodextrin, denoted as (adm-1-OH)₂⊂CD₂. nih.gov In this structure, two β-CD units form a head-to-head dimer, encapsulating two adamantanol guests. nih.gov Similarly, studies on 1-bromoadamantane (B121549) have confirmed its complexation with β-cyclodextrin. acs.org

Based on these findings, this compound is expected to form a stable inclusion complex with β-cyclodextrin. The adamantane cage would be deeply embedded within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The hydroxymethyl group at the 1-position would likely protrude from the wider rim of the cyclodextrin, where it could engage in hydrogen bonding with the solvent or other host molecules. The bromo group at the 3-position would also be part of the encapsulated adamantane core.

| Adamantane Guest | Guest Abbreviation | Resulting Complex Stoichiometry (Guest:Host) | Reference |

|---|---|---|---|

| 1-Adamantanol | adm-1-OH | 2:2 | nih.gov |

| 2-Adamantanol | adm-2-OH | 3:2 | nih.gov |

| Adamantan-1-amine | adm-1-NH₂ | 3:2 | nih.gov |

| 1-Adamantanecarboxylic acid | adm-1-COOH | 2:2 | nih.gov |

Design of Adamantane-Containing Supramolecular Polymers

The highly specific and strong interaction between adamantane and cyclodextrin is a powerful tool for the non-covalent synthesis of supramolecular polymers. mdpi.com By creating monomers that contain either an adamantane group or a cyclodextrin host, researchers can induce polymerization through the spontaneous formation of host-guest complexes.

There are two primary approaches to this design:

A-B Type Monomers: A single molecule is functionalized with both an adamantane "guest" (A) and a cyclodextrin "host" (B). These monomers self-assemble in a head-to-tail fashion to form linear supramolecular polymer chains.

A-A + B-B Type Monomers: One monomer is bifunctionalized with two adamantane groups (A-A), and a second monomer is bifunctionalized with two cyclodextrin hosts (B-B). When mixed, these components cross-link to form polymer networks, which can often result in the formation of hydrogels. mdpi.com

This compound could be readily incorporated into such designs. For example, it could be attached to a polymer backbone, imparting "guest" functionality. These adamantane-functionalized polymers could then be cross-linked by adding a bifunctional cyclodextrin host, or they could be used to decorate surfaces and nanoparticles with "sticky" points for capturing cyclodextrin-tagged molecules. nih.gov The hydroxymethyl group offers a convenient handle for covalent attachment to other molecules or polymer backbones, while the bromo-substituent could be used for further chemical modification or simply to tune the hydrophobicity of the guest unit.

Self-Assembling Molecular Crystals and Networks

In the solid state, adamantane derivatives often form plastic crystals. acs.org These are ordered crystalline phases where the molecules have long-range translational order (like a true crystal) but retain significant rotational disorder (like a liquid). acs.org This behavior is due to the nearly spherical shape of the adamantane cage, which allows it to tumble within the crystal lattice at elevated temperatures. Upon cooling, these disordered phases undergo transitions to more ordered structures. acs.org

The crystal structure of 1-bromoadamantane, a close analogue of the target compound, has been studied in detail. At room temperature, it exists in a disordered face-centered cubic (fcc) plastic phase. acs.org As it is cooled, it transitions to an intermediate semi-ordered phase before finally adopting a fully ordered monoclinic crystal structure at low temperatures. acs.org In the ordered phase, the intermolecular interactions are dominated by weak van der Waals forces, with no specific interactions like hydrogen bonds being reported. nih.gov

For this compound, the introduction of the hydroxymethyl group would significantly alter this crystalline behavior. The ability to form strong and directional O-H···O hydrogen bonds would compete with the tendency of the adamantane cage to pack in a symmetric, disordered fashion. It is highly probable that this compound would form a well-defined hydrogen-bonded network in the solid state, leading to a more ordered and less "plastic" crystal structure compared to 1-bromoadamantane. The molecules would likely arrange themselves to maximize these hydrogen-bonding interactions, potentially forming chains or sheets of molecules linked via their methanol (B129727) groups, with the bulky bromo-adamantyl groups packing in between.

| Compound | High-Temperature Phase (Plastic Crystal) | Low-Temperature Phase (Ordered Crystal) | Key Intermolecular Forces in Ordered Phase |

|---|---|---|---|

| Adamantane | Disordered (fcc) | Ordered (tetragonal) | van der Waals |

| 1-Bromoadamantane | Disordered (fcc) | Ordered (monoclinic) | van der Waals nih.govacs.org |

| This compound (Expected) | Less likely to form a plastic phase | Ordered | Hydrogen Bonding, van der Waals |

Advanced Characterization Techniques and Computational Studies

Application of Advanced Spectroscopic Methods (e.g., 2D NMR, High-Resolution Mass Spectrometry) for Structural Elucidation

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, complex cage-like molecules such as (3-Bromo-1-adamantyl)methanol benefit significantly from advanced spectroscopic methods for unambiguous structural elucidation.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning specific proton and carbon signals in the crowded adamantane (B196018) cage.

COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity through the adamantane framework's methylene (B1212753) bridges.

HSQC spectra directly correlate each proton to its attached carbon atom, simplifying the assignment of the complex ¹³C NMR spectrum.

HMBC experiments show correlations between protons and carbons over two to three bonds, which is crucial for confirming the position of the substituents. For this compound, HMBC would definitively link the hydroxymethyl protons to the C1 bridgehead carbon and confirm the location of the bromine atom at the C3 bridgehead by observing long-range correlations from neighboring protons.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₇BrO), HRMS would distinguish its exact mass from other potential compounds with the same nominal mass. Electrospray ionization (ESI) is a common technique used for such analyses. udelar.edu.uy The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly resolved in the mass spectrum, serving as a definitive indicator of its presence in the molecule. udelar.edu.uy

| Position | Carbon Type | Predicted ¹³C Shift (δ ppm) | Attached Proton | Predicted ¹H Shift (δ ppm) |

|---|---|---|---|---|

| C1 | Quaternary (C-CH₂OH) | ~40-45 | - | - |

| C3 | Quaternary (C-Br) | ~65-70 | - | - |

| CH₂OH | Primary (CH₂) | ~68-72 | -CH₂OH | ~3.3-3.5 |

| Adamantane CH | Tertiary | ~38-42 | CH | ~2.2-2.4 |

| Adamantane CH₂ | Secondary | ~30-38 | CH₂ | ~1.6-2.1 |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related compounds like its structural isomer, 1-(Bromomethyl)adamantane, provides significant insight into the expected molecular geometry and crystal packing. nih.gov

Studies on 1-(Bromomethyl)adamantane have shown that the adamantane cage consists of three fused cyclohexane (B81311) rings in a classic chair conformation. nih.gov The C-C-C bond angles within the cage typically range from 108° to 110°. nih.gov X-ray analysis provides exact measurements of bond lengths, bond angles, and torsion angles, confirming the rigid, strain-free structure of the adamantane core. Furthermore, this technique reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions such as van der Waals forces. nih.gov For this compound, hydrogen bonding involving the hydroxyl group would be an additional, significant factor influencing the crystal packing arrangement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇Br |

| Formula Weight | 229.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 10.7250 (3) |

| b (Å) | 7.0066 (3) |

| c (Å) | 13.4479 (4) |

| β (°) | 101.801 (3) |

| Volume (ų) | 989.19 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 120 |

Quantum Chemical Calculations (e.g., DFT, PM3) for Electronic Structure and Conformation

Quantum chemical calculations are essential tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) and the semi-empirical PM3 (Parametric Method 3) are used to model the electronic structure and geometry of molecules. researchgate.net

For this compound, these calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray diffraction.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Predict Spectroscopic Properties: Simulate vibrational frequencies (IR spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Map Electrostatic Potential: Visualize the electron distribution on the molecular surface to identify electron-rich and electron-poor regions, which helps in predicting sites for electrophilic and nucleophilic attack.

Theoretical studies on related bromo-organic compounds have successfully used DFT and PM3 to correlate calculated quantum chemical parameters with experimental observations. researchgate.net

Molecular Dynamics Simulations for Supramolecular Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulations on this compound are reported, this technique is highly applicable for understanding its behavior in supramolecular systems.

MD simulations could be employed to investigate:

Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange around this compound and the dynamics of the hydrogen-bonding network involving its hydroxyl group.

Host-Guest Chemistry: The process by which this compound might be encapsulated by a larger host molecule, such as a cyclodextrin (B1172386) or calixarene. Simulations can provide insights into the binding affinity, orientation of the guest within the host, and the thermodynamic parameters of complexation.

Self-Assembly and Aggregation: The potential for this compound molecules to aggregate in solution through hydrophobic and hydrogen-bonding interactions, and the structure of the resulting clusters. Related analyses, such as Hirshfeld surface analysis performed on adamantane derivatives, help in understanding the intermolecular interactions that drive crystal packing, a concept that can be extended to dynamics in solution. udelar.edu.uy

Gas-Phase Ion Chemistry and Stability Studies

Gas-phase ion chemistry, primarily studied via mass spectrometry, provides fundamental information about a molecule's intrinsic stability and fragmentation pathways upon ionization. The study of adamantane derivatives has shown that the adamantyl cage is exceptionally stable. researchgate.net

Upon ionization in a mass spectrometer (e.g., by electron impact), this compound is expected to undergo specific fragmentation reactions:

Formation of the Adamantyl Cation: The most characteristic fragmentation pathway for many adamantane derivatives is the loss of substituents to form the highly stable 1-adamantyl cation (m/z 135). researchgate.net For this compound, this could occur through the loss of the CH₂OH group and the Br atom.

Loss of Small Molecules: The molecular ion may also lose small, stable neutral molecules. The loss of a water molecule (H₂O) from the hydroxyl group is a common fragmentation for alcohols. researchgate.net Another likely fragmentation is the loss of HBr.

Alpha-Cleavage: Cleavage of the C1-CH₂OH bond would also be a potential fragmentation pathway.

The relative abundance of the molecular ion peak and various fragment ions in the mass spectrum provides a fingerprint of the molecule's structure and stability. The high stability of the tertiary adamantyl carbocation often results in it being a major peak in the spectrum. researchgate.net Theoretical studies on the gas-phase kinetics of related molecules, such as methanol (B129727) with bromo-containing radicals, can further inform the understanding of bond dissociation energies and reaction mechanisms. rsc.org

Applications in Materials Science and Chemical Research

Adamantane (B196018) Derivatives as Building Blocks for Functional Polymers

The incorporation of the bulky and rigid adamantane cage into polymer backbones or as pendant groups significantly enhances their thermal stability, mechanical strength, and glass transition temperatures. Adamantyl groups are utilized to control polymer architecture and impart unique functionalities.

Adamantane-based polymers have found applications in coatings, particularly for touchscreens, due to their durability. wikipedia.org The inherent lipophilicity and structural rigidity of the adamantane moiety contribute to the creation of materials with controllable physicochemical and biological properties. pensoft.net For instance, adamantane-functionalized poly(2-oxazoline)s have been synthesized, demonstrating tunable lower critical solution temperature (LCST) behavior. This thermoresponsive property is achieved through the complexation of the pendant adamantane groups with cyclodextrins, making these polymers promising for biomedical applications. mdpi.comnih.gov

The bifunctional nature of (3-Bromo-1-adamantyl)methanol makes it an ideal monomer for step-growth polymerization. The hydroxyl group can be converted into other functionalities or used directly in polyester (B1180765) or polyurethane synthesis, while the bromo group offers a site for further modification or cross-linking reactions.

Table 1: Impact of Adamantane Incorporation on Polymer Properties

| Polymer Type | Adamantane Function | Resulting Property Enhancement | Potential Application |

|---|---|---|---|

| Polyacrylates/Polymethacrylates | Pendant Group | Increased Tg, thermal stability | High-performance coatings, photoresists |

| Poly(2-oxazoline)s | Pendant Group | Tunable LCST, host-guest chemistry | Smart hydrogels, drug delivery |

| Polyesters/Polyurethanes | Backbone Component | Improved rigidity, thermal resistance | Engineering plastics, specialty materials |

This table provides illustrative examples of how adamantane units are used to enhance polymer properties.

Development of Microporous Organic Frameworks (MOFs/COFs) with Adamantane Units

The tetrahedral symmetry and rigid geometry of the adamantane core make it a valuable building block for the construction of highly ordered three-dimensional porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.net These materials are characterized by high surface areas, permanent porosity, and exceptional thermal and chemical stability. nih.govacsmaterial.com

Tetra-substituted adamantane derivatives, such as adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetraphenyladamantane, are commonly used as rigid nodes to create robust 3D architectures. researchgate.netresearchgate.net The resulting frameworks exhibit precisely defined pore sizes and are investigated for applications in gas storage, separation, and catalysis. nih.govresearchgate.net For example, adamantane-based COFs have been designed with exceptionally high surface areas (>3400 m² g⁻¹) and low crystal densities, properties that are highly desirable for practical applications. nih.gov

The use of adamantane units offers several advantages over traditional aromatic linkers:

Unique Node Geometry: The tetrahedral structure provides access to distinct framework topologies. researchgate.net

Hydrophobicity: The non-polar carbon backbone can introduce hydrophobic character into the pores. researchgate.net

Conformational Stability: The rigidity of the cage ensures the permanence of the porous structure. researchgate.net

Frameworks constructed from adamantane building blocks have demonstrated significant CO₂ uptake capacity and selectivity over N₂, making them promising candidates for carbon capture technologies. researchgate.net Furthermore, three-dimensional porous organic frameworks based on adamantane have been developed as fluorescent sensors for the detection of substances like tetracycline (B611298) in aquatic products. mdpi.com

Role in the Design of Novel Catalytic Ligands and Systems

The adamantane scaffold has become increasingly important in the development of highly effective catalysts. uq.edu.auresearchgate.net The desirable properties that adamantane imparts to a catalyst include its inert hydrocarbon nature, rigidity, symmetry, and significant steric bulk. uq.edu.auresearchgate.net These features are crucial for creating a well-defined and stable coordination environment around a metal center, which can enhance catalytic activity and selectivity.

Adamantyl-containing phosphine (B1218219) ligands, such as tri(1-adamantyl)phosphine, are particularly noteworthy. These ligands combine strong electron-donating character with extreme steric hindrance. princeton.eduresearchgate.net This combination promotes key steps in catalytic cycles, such as oxidative addition, while preventing catalyst deactivation pathways. princeton.edu Palladium complexes bearing these ligands have shown phenomenal performance in cross-coupling reactions like the Suzuki-Miyaura coupling. princeton.edu

Key attributes of adamantane-based ligands:

Steric Bulk: The large size of the adamantyl group can facilitate the formation of coordinatively unsaturated metal species, which are often the active catalytic species. researchgate.net

Chemical Stability: The rigid cage is resistant to degradation pathways like cyclometalation, leading to more robust and long-lived catalysts. princeton.edu

Electron Donicity: Adamantyl groups are strong electron donors, which can increase the reactivity of the metal center. princeton.edu

The functional groups of this compound allow for its incorporation into more complex ligand architectures. The methanol (B129727) group can be used as an anchor to connect to other ligand fragments, while the bromo-substituted bridgehead provides a site for introducing phosphine groups or other coordinating moieties.

Contribution to Nanoscience through Silicon Diamondoid Analogs

Adamantane is the simplest member of a class of molecules known as diamondoids, which are nanoscale fragments of the diamond crystal lattice. wikipedia.orgwikipedia.org These molecules serve as precise building blocks in nanotechnology. The study of adamantane and its higher homologues provides fundamental insights into the properties of matter at the nanoscale.

A significant area of research is the synthesis of heteroatom-containing diamondoids. Sila-adamantane, the silicon analogue of adamantane, was synthesized in 2005 and represents the smallest, atomically precise cluster of crystalline silicon. wikipedia.orgsciencesconf.org The ability to synthesize and regioselectively functionalize sila-adamantane allows for detailed investigations into structure-property relationships of nanocrystalline silicon at an exact molecular level. sciencesconf.org

Studies on functionalized sila-adamantanes have provided insights into the photoluminescent properties of silicon nanocrystals, suggesting that these properties are highly sensitive to surface functionalization. sciencesconf.org This research is critical for developing new silicon-based materials for electronics and photonics. The investigation of these silicon diamondoids helps to bridge the gap between molecular chemistry and materials science, defining the origins of charge transport in three-dimensional crystalline silicon. sciencesconf.orgjaper.in

Applications in Analytical Chemistry (e.g., NMR Reference Standards)

In the field of analytical chemistry, adamantane serves as a valuable reference standard. Specifically, it is widely used as a common reference for chemical shifts in solid-phase nuclear magnetic resonance (NMR) spectroscopy. pensoft.net

The properties that make adamantane an excellent NMR standard include:

Chemical Inertness: It is a stable, weakly functional hydrocarbon that does not react under typical analytical conditions. pensoft.net

Sharp NMR Signals: In the solid state, adamantane molecules undergo rapid isotropic reorientation at room temperature. This molecular motion averages out anisotropic interactions, resulting in sharp, well-defined signals in the ¹H and ¹³C NMR spectra, which is unusual for solid samples.

Simple Spectrum: The high symmetry (Td) of the adamantane molecule results in a simple NMR spectrum with only two signals in the ¹³C spectrum (for the bridgehead and methylene (B1212753) carbons) and two signals in the ¹H spectrum.

This simplicity and reliability make adamantane an ideal external or internal standard for calibrating the chemical shift axis in solid-state NMR experiments, ensuring the accuracy and comparability of data across different instruments and studies.

Emerging Research Frontiers and Future Perspectives

Uncharted Functionalization Pathways for Adamantyl Alcohols

The functionalization of adamantane (B196018) has traditionally focused on its bridgehead positions due to the stability of the resulting carbocations. However, recent research is venturing into less conventional and more challenging transformations, particularly concerning the hydroxyl group of adamantyl alcohols.

One emerging area is the exploration of C-H activation at positions remote to the hydroxyl group, guided by the alcohol functionality. This allows for the introduction of new functional groups with high regioselectivity, moving beyond the thermodynamically favored bridgehead positions. Photocatalysis and transition-metal catalysis are proving to be powerful tools in this endeavor, enabling direct C-H functionalization under mild conditions. These methods open the door to a vast array of previously inaccessible adamantane derivatives.

Furthermore, novel synthetic routes are being developed to introduce a wider variety of functional groups directly onto the adamantane skeleton, moving beyond simple halogenation and oxidation. These include direct radical functionalization methods that can introduce alkenes, alkynes, arenes, and carbonyl groups. Such advancements provide a more diverse toolkit for chemists to design and synthesize adamantane-based molecules with specific electronic and steric properties.

Below is a table summarizing some emerging functionalization pathways for adamantyl alcohols:

| Functionalization Pathway | Description | Potential Advantages |

| Directed C-H Activation | Utilization of the hydroxyl group to direct metal catalysts to specific C-H bonds for functionalization. | High regioselectivity at non-bridgehead positions, access to novel isomers. |

| Photoredox Catalysis | Use of light-absorbing catalysts to generate radical intermediates for C-H functionalization. | Mild reaction conditions, high functional group tolerance. |

| Direct Radical Acylation | Introduction of acyl groups directly onto the adamantane cage via radical intermediates. | Bypasses the need for pre-functionalized starting materials. |

| Flow Chemistry Synthesis | Continuous flow reactors for safer and more efficient synthesis of adamantane derivatives. | Improved reaction control, scalability, and safety for hazardous reactions. |

Novel Supramolecular Constructs and Their Tunable Properties

The rigid and well-defined geometry of the adamantane cage makes it an exceptional building block for the construction of complex supramolecular assemblies. The ability of the adamantyl group to act as a guest in host-guest chemistry is a cornerstone of this field.

A significant area of research involves the interaction of adamantane derivatives with macrocyclic hosts such as cyclodextrins and cucurbit[n]urils . These non-covalent interactions are highly specific and can be tuned by modifying the adamantane guest or the macrocyclic host. This "molecular recognition" forms the basis for creating a wide range of functional supramolecular systems, including drug delivery vehicles, sensors, and stimuli-responsive materials. mdpi.com

For instance, polymers functionalized with adamantane moieties can form hydrogels through host-guest interactions with cyclodextrin-modified polymers. nih.gov The properties of these hydrogels, such as their mechanical strength and drug-release profiles, can be precisely controlled by adjusting the concentration of the host and guest components.

Recent advancements have also seen the use of adamantane in the construction of metal-organic frameworks (MOFs) and coordination polymers . otago.ac.nzresearchgate.net The tetrahedral geometry of adamantane can be exploited to create highly porous and stable frameworks with potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

The table below highlights key aspects of adamantane-based supramolecular constructs:

| Supramolecular System | Host/Partner Molecule | Key Interaction | Tunable Properties & Applications |

| Host-Guest Complexes | Cyclodextrins, Cucurbit[n]urils | Hydrophobic and van der Waals interactions | Solubility, stability, controlled release in drug delivery. |

| Self-Assembling Polymers | Polymers with pendant adamantyl and host groups | Reversible host-guest interactions | Viscoelasticity, self-healing properties, stimuli-responsiveness. |

| Metal-Organic Frameworks (MOFs) | Metal ions/clusters | Coordination bonds | Porosity, gas adsorption selectivity, catalytic activity. |

| Crystal Engineering | Self-assembly of adamantane derivatives | Hydrogen bonding, van der Waals forces | Crystal packing, solid-state properties, material design. researchgate.net |

Integration of Computational Design with Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in the rational design of new adamantane derivatives with desired functionalities. In silico methods are being employed to predict the properties and reactivity of novel adamantane-based molecules, thereby guiding synthetic efforts and reducing trial-and-error experimentation.

Density Functional Theory (DFT) calculations, for example, are used to investigate the electronic structure, stability, and reactivity of adamantane derivatives. unige.org These theoretical studies can predict the most likely sites for functionalization and the thermodynamic feasibility of different reaction pathways. This information is invaluable for designing efficient and selective synthetic routes.

Computational modeling is also instrumental in understanding and predicting the behavior of adamantane-based supramolecular systems. Molecular dynamics simulations can provide insights into the binding affinities and geometries of host-guest complexes, aiding in the design of systems with optimized recognition properties. mdpi.com

The following table illustrates the integration of computational and synthetic approaches:

| Computational Method | Application in Adamantane Chemistry | Impact on Synthesis |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms and regioselectivity. | Rational design of selective synthetic routes. researchgate.net |

| Molecular Dynamics (MD) Simulations | Modeling of host-guest interactions and self-assembly processes. | Design of supramolecular systems with tailored properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of adamantane derivatives. | Focused synthesis of compounds with enhanced therapeutic potential. mdpi.com |

| Virtual Screening | Identification of potential drug candidates from large libraries of virtual adamantane compounds. | Efficient discovery of new lead compounds for drug development. |

Expanding the Scope of Adamantane in Advanced Materials Science

While the pharmaceutical applications of adamantane derivatives are well-established, their unique properties are increasingly being harnessed in the field of advanced materials science. wikipedia.org The rigidity, thermal stability, and defined geometry of the adamantane core make it an attractive component for a variety of high-performance materials. nbinno.com

In polymer chemistry , the incorporation of adamantane moieties into polymer backbones or as pendant groups can significantly enhance the material's thermal stability, glass transition temperature (Tg), and mechanical properties. usm.eduresearchgate.net These adamantane-containing polymers are being explored for applications in high-temperature plastics, advanced coatings, and photoresists for microelectronics. rsc.org

Adamantane derivatives are also emerging as key components in optoelectronic materials . Their rigid, non-conjugated structure can be used as a core to construct host materials for organic light-emitting diodes (OLEDs) with high triplet energies, leading to improved efficiency and stability of blue phosphorescent devices. researchgate.netnih.gov

Furthermore, the potential of adamantane in nanotechnology is being actively investigated. Its cage-like structure makes it a promising building block for the self-assembly of nanostructures and for the development of molecular machines. wikipedia.org Sila-adamantane, a silicon-based analogue, is also being explored for applications in nanoscale electronics and battery materials. universityofcalifornia.edu

The table below summarizes some of the advanced material applications of adamantane:

| Material Class | Role of Adamantane | Key Properties & Applications |

| High-Performance Polymers | Monomer or pendant group | Enhanced thermal stability, high Tg, improved mechanical strength. usm.eduresearchgate.netrsc.org |

| Optoelectronic Materials | Core for host materials in OLEDs | High triplet energy, improved device efficiency and lifetime. researchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Rigid organic linker | High porosity, thermal stability for gas storage and separation. otago.ac.nzresearchgate.netmdpi.com |

| Nanomaterials | Molecular building block | Self-assembly of nanostructures, components for molecular machines. wikipedia.orgnanotech-now.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.